Phellodenol H
Description
Contextualizing Phellodenol H within the Coumarin (B35378) Class of Natural Products
This compound is identified as a new coumarin, a class of naturally occurring benzopyrone compounds characterized by a 2H-1-benzopyran-2-one core structure sdsc.eductdbase.org. Coumarins are widely distributed throughout the plant kingdom, found in various plant families including Rutaceae, Clusiaceae, and Apiaceae, and are present in different plant parts such as fruits, seeds, roots, leaves, and bark rsc.orgcdutcm.edu.cnnih.gov. They are known for their diverse array of biological activities, which include anti-inflammatory, anticoagulant, antibacterial, antifungal, antiviral, anticancer, antihypertensive, antitubercular, anticonvulsant, antiadipogenic, antihyperglycemic, antioxidant, and neuroprotective properties rsc.orgcdutcm.edu.cnnih.gov.
This compound was first isolated from the leaves of Phellodendron amurense sdsc.eductdbase.org. It has also been reported in Phellodendron chinense. The genus Phellodendron itself is a rich source of various bioactive compounds, including alkaloids, flavonoids, lignans (B1203133), limonoids, and notably, coumarins sdsc.edu. The isolation of this compound further expands the known coumarin profile of this genus, highlighting its phytochemical richness.
Significance of this compound in Phytochemical and Pharmacological Investigations
The isolation and structural elucidation of this compound are significant contributions to phytochemical investigations, which aim to identify and characterize the chemical constituents of plants. The structure of this compound was determined through extensive spectroscopic analyses, including 1D and 2D Nuclear Magnetic Resonance (NMR) experiments, High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS), Ultraviolet (UV) spectroscopy, and Infrared (IR) spectroscopy sdsc.eductdbase.org. Its molecular formula was established as C17H20O9 ctdbase.org. Detailed spectroscopic data indicated that this compound possesses a 7-hydroxy-6-substituted coumarin skeleton, featuring a β-glucopyranosyl unit linked to C-2 of a 2-glucosyloxyethyl group, which is itself connected to C-6 of the coumarin nucleus ctdbase.org.
From a pharmacological perspective, this compound, along with other compounds isolated from Phellodendron amurense, was subjected to initial screening for biological activities. Specifically, the compounds were evaluated for their antioxidant activity using the DPPH (α,α-diphenyl-β-picrylhydrazyl) radical scavenging assay sdsc.eductdbase.org. While the research indicated that certain compounds from Phellodendron amurense demonstrated significant radical scavenging activity comparable to vitamin E, a specific IC50 value for this compound itself was not explicitly reported in the provided findings sdsc.eductdbase.org. Nevertheless, its inclusion in such screenings underscores its potential as a compound of pharmacological interest, consistent with the known antioxidant and other beneficial properties of the broader coumarin class rsc.orgcdutcm.edu.cn. The ongoing investigation of compounds from Phellodendron amurense for their bioactive properties, such as anti-inflammatory and anti-psychic effects, further emphasizes the significance of this compound in these studies.
Structure
3D Structure
Properties
Molecular Formula |
C17H20O9 |
|---|---|
Molecular Weight |
368.3 g/mol |
IUPAC Name |
7-hydroxy-6-[2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl]chromen-2-one |
InChI |
InChI=1S/C17H20O9/c18-7-12-14(21)15(22)16(23)17(26-12)24-4-3-8-5-9-1-2-13(20)25-11(9)6-10(8)19/h1-2,5-6,12,14-19,21-23H,3-4,7H2/t12-,14-,15+,16-,17-/m1/s1 |
InChI Key |
VEHQNUUANSLPNH-USACIQFYSA-N |
Isomeric SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)CCO[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=O)OC2=CC(=C(C=C21)CCOC3C(C(C(C(O3)CO)O)O)O)O |
Synonyms |
phellodenol H |
Origin of Product |
United States |
Isolation and Extraction Methodologies for Phellodenol H and Its Derivatives
Plant Sources and Geographic Distribution of Phellodenol H
This compound is a naturally occurring chemical compound that has been identified and isolated from the leaves of Phellodendron amurense, commonly known as the Amur cork tree. scispace.comjst.go.jp This species, belonging to the Rutaceae family, is one of the sources for the traditional Chinese medicine known as Cortex Phellodendri, or Huáng bǎi. vulcanchem.comwikipedia.org
The genus Phellodendron encompasses approximately 10 species, which are primarily found in the tropical and subtropical regions of Asia. Phellodendron amurense is native to East Asia and is prominently distributed in countries such as China, Korea, and Japan. scispace.comvulcanchem.com In China, it is found in the northeastern provinces of Heilongjiang, Jilin, and Liaoning, as well as in Inner Mongolia. wikipedia.org Another species, Phellodendron chinense, is also a source of Cortex Phellodendri and is found in the Sichuan, Hubei, Guizhou, Yunnan, and Guangxi provinces of China. wikipedia.orgcabidigitallibrary.org While this compound has been specifically isolated from P. amurense, other related phellodenols, such as Phellodenol A, have been found in both P. amurense and P. chinense, as well as in Fatoua villosa. vulcanchem.com
Advanced Extraction Techniques for this compound from Plant Matrices
The initial step in isolating this compound and other related compounds from their plant sources typically involves solvent extraction. For compounds within the Phellodendron genus, this often begins with a methanolic or ethanolic extraction of the plant material, such as the leaves or bark. scispace.comvulcanchem.com For example, in the isolation of related compounds from P. amurense, the dried and powdered plant material is extracted with methanol (B129727). scispace.com Similarly, studies on Phellodendron chinense have utilized a 75% ethanol (B145695) extract to begin the isolation process of its chemical constituents. cabidigitallibrary.org
Following the initial broad solvent extraction, a process of liquid-liquid partitioning is commonly employed to separate compounds based on their polarity. In the case of the methanolic extract from the leaves of P. amurense, it was partitioned between chloroform (B151607) (CHCl3) and water (H2O). scispace.com This step serves to separate the less polar compounds into the chloroform layer, from which this compound was ultimately isolated. scispace.com Other extraction protocols for P. amurense have used a 50% ethanol extraction, followed by sequential fractionation with solvents like hexane, chloroform, ethyl acetate, and butanol. nih.gov
Chromatographic Separation and Purification Strategies for this compound
Following extraction and initial fractionation, a variety of chromatographic techniques are essential for the separation and purification of this compound. The specific isolation of this compound from the chloroform-soluble portion of a methanol extract of P. amurense leaves involved multiple chromatographic steps. scispace.com
Column chromatography is a fundamental technique used in this process. Researchers have employed silica (B1680970) gel column chromatography and Sephadex LH-20 column chromatography extensively for the separation of chemical constituents from both Phellodendron amurense and Phellodendron chinense. mdpi.comnih.gov In the purification of compounds from P. chinense, Open Dry Column Chromatography (ODS) has also been utilized. cabidigitallibrary.org
For the final purification of this compound, High-Performance Liquid Chromatography (HPLC) is a critical tool. scispace.com A study detailing the isolation of this compound specified the use of a Cosmosil 5C-18-AR-II column with a solvent system of methanol and water (in a 35:65 ratio) to achieve the final purification of the compound. scispace.com HPLC is also a standard technique for the identification and quantification of compounds extracted from Phellodendron amurense. vulcanchem.com
The structure of the isolated this compound is then confirmed through extensive spectroscopic analysis, including one-dimensional and two-dimensional Nuclear Magnetic Resonance (NMR) experiments and other spectroscopic methods. scispace.comjst.go.jp
Elucidation of Phellodenol H Structure and Stereochemistry
High-Resolution Mass Spectrometry for Molecular Formula and Fragment Analysis
High-Resolution Mass Spectrometry (HRMS), specifically High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS), was instrumental in determining the precise molecular formula of Phellodenol H. knapsackfamily.com The analysis revealed a molecular formula of C₁₇H₂₀O₉. knapsackfamily.com This technique provides highly accurate mass-to-charge (m/z) ratios, allowing for the unambiguous assignment of elemental composition, even for compounds with similar nominal masses. cdutcm.edu.cnrsc.org While specific fragment ion data were not detailed in the available literature, the molecular formula derived from HR-FAB-MS served as a fundamental piece of information for the subsequent structural elucidation. knapsackfamily.com
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Technique | Molecular Formula | Molecular Weight (Da) |
| HR-FAB-MS | C₁₇H₂₀O₉ | 368.11073224 |
Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR) for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, played a pivotal role in assigning the complete structure of this compound. knapsackfamily.com Extensive 1D NMR experiments, including ¹H NMR and ¹³C NMR, provided crucial information about the types of protons and carbons present and their chemical environments. knapsackfamily.com The presence of typical AB-type signals in the ¹H NMR spectrum at δ 7.84 and δ 6.17 (each 1H, J = 9.6 Hz) were characteristic of the H-4 and H-3 protons, respectively, confirming the coumarin (B35378) basic skeleton. knapsackfamily.com
The attachment of a glycosyl unit was indicated by an anomeric proton doublet observed at δ 4.32 (J = 8.0 Hz) in the ¹H NMR spectrum. knapsackfamily.com Correspondingly, the ¹³C NMR spectrum showed characteristic carbon signals for a β-glucopyranosyl unit at δ 104.5, 78.1, 78.0, 75.1, 71.6, and 62.7. knapsackfamily.com
Further structural assignments and connectivity were established through 2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy. knapsackfamily.com HMBC studies confirmed the linkage of the glucosyl residue to the coumarin nucleus. Specifically, a 3J correlation was observed between the anomeric proton and the C-2 carbon of the coumarin. knapsackfamily.com Additionally, 2J and 3J correlations of H-1 with C-6, C-5, and C-7, along with a 3J correlation of H-2 with C-6 in the HMBC spectrum, inferred that a 2-glucosyloxyethyl group was connected to the C-6 position of the coumarin nucleus. knapsackfamily.com These detailed NMR analyses collectively led to the definitive establishment of this compound's structure. knapsackfamily.com
Table 2: Selected ¹H NMR Data for this compound (400 MHz, Solvent not specified in snippet)
| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4 | 7.84 | d | 9.6 |
| H-3 | 6.17 | d | 9.6 |
| Anomeric Proton | 4.32 | d | 8.0 |
Table 3: Selected ¹³C NMR Data for the Glucosyl Unit of this compound (100 MHz, Solvent not specified in snippet)
| Carbon Position | Chemical Shift (δ, ppm) |
| C-1' | 104.5 |
| C-2' | 78.1 |
| C-3' | 78.0 |
| C-4' | 75.1 |
| C-5' | 71.6 |
| C-6' | 62.7 |
Ultraviolet-Visible and Infrared Spectroscopy for Chromophore and Functional Group Analysis
Ultraviolet-Visible (UV-Vis) and Infrared (IR) spectroscopy provided initial insights into the chromophoric system and key functional groups present in this compound. knapsackfamily.com The UV absorption maxima at 309 (shoulder) and 331 nm were indicative of a 7-hydroxy coumarin skeleton, a common chromophore in this class of natural compounds. knapsackfamily.com
The IR spectrum further supported the structural assignments by revealing characteristic absorption bands. A broad band at 3395 cm⁻¹ indicated the presence of hydroxyl groups (–OH), consistent with the glycosylated nature and the coumarin hydroxyl substituent. knapsackfamily.com The strong absorption at 1714 cm⁻¹ was attributed to the carbonyl stretch (C=O) of the lactone ring within the coumarin moiety. knapsackfamily.com Additionally, a band at 1627 cm⁻¹ suggested the presence of conjugated double bonds, characteristic of the aromatic system of the coumarin. knapsackfamily.com
Table 4: UV-Vis and IR Spectroscopic Data for this compound
| Spectroscopy | Wavelength/Wavenumber (λmax/cm⁻¹) | Interpretation |
| UV-Vis | 309 (sh), 331 nm | Indicative of 7-hydroxy coumarin |
| IR | 3395 cm⁻¹ | Hydroxyl (–OH) stretching |
| 1714 cm⁻¹ | Carbonyl (C=O) stretching (lactone) | |
| 1627 cm⁻¹ | Conjugated double bonds |
Chiroptical Methods (e.g., Circular Dichroism) for Absolute Configuration Determination
Chiroptical methods, such as Circular Dichroism (CD) spectroscopy, are powerful tools for determining the absolute configuration of chiral molecules. CD measures the differential absorption of left and right circularly polarized light by an optically active substance within its absorption wavelength range. While CD spectroscopy is a standard technique for establishing stereochemistry in natural products, specific CD data for this compound were not explicitly detailed in the provided research findings. However, the β-configuration of the glucosyl unit in this compound was inferred from the large coupling constant (J = 8.0 Hz) of its anomeric proton in the ¹H NMR spectrum, a well-established method for determining the anomeric configuration of sugars. knapsackfamily.com
Identification and Characterization of Glycosylated and Other Derivatives of this compound
This compound is characterized as a glycosylated coumarin, specifically featuring a β-glucopyranosyl unit attached to its coumarin core. knapsackfamily.com This compound was isolated from the leaves of Phellodendron amurense alongside other novel coumarins, namely Phellodenols F and G, and a new glutaric acid derivative, Phellodendric acid-A. knapsackfamily.com The co-occurrence of these structurally related compounds suggests a common biosynthetic pathway within the plant, highlighting the diversity of secondary metabolites produced by Phellodendron amurense. knapsackfamily.com The detailed characterization of this compound contributes to the understanding of the phytochemical profile of this important medicinal plant. knapsackfamily.com
Biosynthesis and Metabolic Pathways of Phellodenol H
Precursor Compounds and Enzymatic Transformations in Phellodenol H Biosynthesis
The biosynthesis of this compound, like other coumarins, originates from the shikimate pathway, which yields the aromatic amino acid phenylalanine. vulcanchem.comvulcanchem.com Phenylalanine serves as the primary precursor for the entire phenylpropanoid pathway. genome.jp The initial committed step is the deamination of phenylalanine by the enzyme phenylalanine ammonia-lyase (PAL) to produce cinnamic acid. embopress.org
This is followed by a series of enzymatic transformations. The key steps leading to the coumarin (B35378) skeleton generally involve:
Hydroxylation: Cinnamic acid is hydroxylated by cinnamate 4-hydroxylase (C4H) , a cytochrome P450-dependent monooxygenase, to form p-coumaric acid. embopress.orgfrontiersin.org Further hydroxylations on the phenyl ring are critical for forming the specific substitution pattern of this compound.
Acyl-CoA Ligation: The resulting hydroxycinnamic acid is activated by 4-coumarate-CoA ligase (4CL) to form its corresponding CoA-thioester, such as p-coumaroyl-CoA. frontiersin.org
Cyclization: A crucial step in coumarin formation is the ortho-hydroxylation of the cinnamic acid derivative, followed by the isomerization of the trans-double bond to a cis-configuration, which then allows for intramolecular cyclization (lactonization) to form the characteristic benzopyran-2-one (coumarin) core. vulcanchem.com
While the precise enzymatic sequence for this compound is not fully elucidated, it is hypothesized to involve specific hydroxylases and potentially other modifying enzymes that act on a coumarin intermediate to generate the final structure of this compound. The process is an example of late-stage functionalization where a common scaffold is decorated to create chemical diversity. nih.gov
Phenylpropanoid Pathway Involvement in this compound Biogenesis
The phenylpropanoid pathway is fundamental to the biogenesis of this compound, as it supplies the C6-C3 phenylpropane unit that constitutes its core structure. nih.govnih.gov This pathway is a major conduit of carbon fixed during photosynthesis, with estimates suggesting it can process up to 30% of all photosynthetic carbon. embopress.org It bifurcates to produce an enormous array of compounds, including flavonoids, stilbenes, lignans (B1203133), and coumarins like this compound. nih.govnih.gov
Genetic and Molecular Regulation of this compound Biosynthetic Enzymes
The biosynthesis of this compound is under tight genetic and molecular control, primarily through the transcriptional regulation of the genes encoding its biosynthetic enzymes. Studies integrating metabolomics and transcriptomics have begun to identify candidate genes and transcription factors (TFs) associated with the accumulation of this compound, often in its glycosylated form, this compound O-hexoside.
In a study on Bergenia purpurascens, weighted gene co-expression network analysis (WGCNA) identified two modules of co-expressed genes (ME-A and ME-F) that were significantly correlated with the accumulation of phenylpropanoids, including this compound. researchgate.netnih.gov These modules contained structural genes of the phenylpropanoid pathway and various transcription factors. nih.gov
Table 1: Candidate Genes Associated with this compound O-hexoside Accumulation in Bergenia purpurascens
| Gene Type | Gene Name/Family | Potential Role in Pathway | Reference |
|---|---|---|---|
| Structural Gene | PAL (Phenylalanine ammonia-lyase) | First committed step in the phenylpropanoid pathway | nih.gov |
| Structural Gene | 4CL (4-coumarate-CoA ligase) | Activates hydroxycinnamic acids for downstream reactions | nih.gov |
| Structural Gene | CCR (Cinnamoyl-CoA reductase) | Involved in a competing branch leading to monolignols | nih.gov |
| Structural Gene | CAD (Cinnamyl alcohol dehydrogenase) | Involved in a competing branch leading to monolignols | nih.gov |
| Structural Gene | COMT (Caffeic acid O-methyltransferase) | Methylation of hydroxyl groups on the phenyl ring | nih.gov |
| Structural Gene | Peroxidase | General oxidative enzymes, potentially involved in cyclization or modification | nih.gov |
| Transcription Factor | MYB | Master regulators of the phenylpropanoid pathway | mdpi.com |
| Transcription Factor | bHLH | Often work in complex with MYB TFs to regulate pathway genes | mdpi.com |
Similarly, research on Dendrobium nobile found that the accumulation of this compound O-hexoside in flowers was positively correlated with the expression of specific metabolic enzyme-coding genes, transcription factors, and transporters. mdpi.com This indicates a coordinated regulation of biosynthesis and transport to the site of accumulation.
Comparative Analysis of this compound Metabolism Across Different Plant Species
This compound and its derivatives have been identified in a diverse range of plant species, suggesting a conserved but differentially regulated metabolic pathway. The accumulation of this compound often varies significantly between species and even between different tissues or developmental stages of the same plant.
Table 2: Occurrence and Metabolic Context of this compound Across Plant Species
| Plant Species | Family | Compound Identified | Metabolic Context | Reference |
|---|---|---|---|---|
| Phellodendron amurense | Rutaceae | This compound | Constituent of the bark, a plant used in traditional medicine. | genome.jp |
| 'Sunshine Muscat' Grape (Vitis sp.) | Vitaceae | This compound O-hexoside | Significantly up-regulated in berries exhibiting russeting, linked to phenylpropanoid metabolism. | mdpi.comresearchgate.net |
| Perilla frutescens | Lamiaceae | This compound O-hexoside | Exhibited the highest relative content in the green/purple leaf variety (PF2) compared to green or purple varieties. | nih.govresearchgate.net |
| Dendrobium nobile | Orchidaceae | This compound O-hexoside | Accumulated in flowers, with its presence correlated to the expression of specific genes and TFs. | mdpi.comresearchgate.net |
| Bergenia purpurascens | Saxifragaceae | This compound / this compound O-hexoside | Identified as a key differentially accumulated secondary metabolite in a study of its medicinal components. | researchgate.netnih.gov |
This comparative analysis highlights that the production of this compound is not constitutive but is often linked to specific physiological or stress conditions, such as fruit skin development (russeting) or pigmentation patterns. mdpi.comnih.gov The variation in accumulation across these species points to species-specific regulatory mechanisms controlling the flux through the coumarin branch of the phenylpropanoid pathway.
Investigation of this compound Metabolic Fate in Experimental Biological Systems
Specific research on the metabolic fate—encompassing absorption, distribution, metabolism, and excretion (ADME)—of this compound in animal or human biological systems is currently limited. However, based on its classification as a polyphenol and coumarin, its likely metabolic pathway can be inferred from studies on related compounds. nih.gov
When ingested, dietary polyphenols like this compound generally have limited bioavailability in their intact form. nih.gov A significant portion is expected to reach the colon, where it becomes a substrate for the resident gut microbiota. nih.gov The colonic microbiota can perform a variety of biotransformations, including:
Deglycosylation: If ingested as a glycoside (e.g., this compound O-hexoside), the sugar moiety would be cleaved by bacterial glycosidases.
Ring Fission: The core coumarin structure can be broken down into simpler phenolic acids.
Other transformations: Hydroxylation, dehydroxylation, and demethylation reactions can further modify the compound.
These resulting microbial metabolites are often smaller, simpler phenolic compounds that can be more readily absorbed into the systemic circulation than the original compound. nih.gov Once absorbed, they can undergo further Phase I (e.g., oxidation) and Phase II (e.g., glucuronidation, sulfation) metabolism in the liver before being excreted. nih.gov Therefore, the biological activity observed in vivo may be attributable not only to this compound itself but also to the array of metabolites produced by the host-microbiota "superorganism". nih.gov
Mechanistic Investigations of Phellodenol H S Biological Activities Preclinical Focus
In Vitro Antioxidant Mechanisms of Phellodenol H Action
The antioxidant properties of phenolic compounds like coumarins are a significant area of research. mdpi.comcsic.es These properties are generally attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. nih.gov
Radical scavenging assays are standard in vitro methods to assess the antioxidant capacity of chemical compounds. mdpi.com The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are two of the most common methods used for this purpose. frontiersin.org In the DPPH assay, an antioxidant compound donates a hydrogen atom to the stable DPPH radical, causing a color change from violet to pale yellow, which can be measured spectrophotometrically. mdpi.com The ABTS assay involves the reduction of the ABTS radical cation, and the degree of color change is proportional to the antioxidant concentration. cabidigitallibrary.org
Table 1: General Principles of Coumarin (B35378) Antioxidant Activity in Radical Scavenging Assays
| Assay | Principle of Action | Role of Coumarin Structure |
|---|---|---|
| DPPH | Hydrogen atom donation to the DPPH radical. mdpi.com | The number and position of hydroxyl groups are critical for activity. mdpi.com |
| ABTS | Electron donation to the ABTS radical cation. frontiersin.org | Generally, more hydroxyl groups lead to higher activity. frontiersin.org |
This table presents generalized information for the coumarin class, as specific data for this compound is not available.
Beyond direct radical scavenging, phenolic compounds can exert antioxidant effects within a cellular context through various mechanisms. frontiersin.org These can include the modulation of endogenous antioxidant enzyme systems and the chelation of pro-oxidant metal ions. mdpi.comnih.gov
Phenolic compounds may influence the activity of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase, and glutathione (B108866) peroxidase. nih.gov These enzymes are crucial for detoxifying reactive oxygen species (ROS) like superoxide radicals and hydrogen peroxide. frontiersin.org Some polyphenols have been shown to upregulate the expression of these enzymes, thereby enhancing the cell's intrinsic antioxidant defenses. csic.es
Another protective mechanism is the chelation of metal ions like iron (Fe²⁺) and copper (Cu²⁺). mdpi.com These metals can participate in the Fenton reaction, which generates highly reactive hydroxyl radicals. csic.es By binding to these metal ions, phenolic compounds can prevent them from catalyzing ROS production. mdpi.com
Specific studies detailing the cellular antioxidant protection mechanisms of this compound have not been identified. However, based on the known properties of coumarins and other polyphenols, it is plausible that this compound could contribute to cellular antioxidant defense by influencing antioxidant enzyme activity and chelating metal ions. mdpi.comcsic.esmdpi.com
Molecular Mechanisms of Antimicrobial Activity of this compound
The emergence of multidrug-resistant bacteria has spurred research into new antimicrobial agents, with natural compounds like coumarins being of significant interest. nih.govmdpi.com
The antibacterial mechanisms of phenolic compounds are multifaceted and can include disruption of the cell membrane, inhibition of nucleic acid synthesis, and interference with essential cellular processes. mdpi.commdpi.comnih.gov One promising target for antibacterial agents is the filamentous temperature-sensitive protein Z (FtsZ). mdpi.com FtsZ is a prokaryotic homolog of eukaryotic tubulin and is essential for bacterial cell division. nih.gov It polymerizes to form the Z-ring at the mid-cell, which is crucial for cytokinesis. mdpi.comfrontiersin.org Inhibition of FtsZ polymerization leads to the blockage of cell division, resulting in filamentation and eventual cell death. nih.gov
While direct evidence of this compound inhibiting FtsZ is not available, research has shown that other coumarins can inhibit the polymerization of FtsZ. nih.gov For instance, scopoletin (B1681571) has been reported to inhibit FtsZ polymerization with a half-maximal inhibitory concentration (IC₅₀) of 41 μM and also inhibit its GTPase activity. nih.gov Phellodenol-A, a related coumarin, has been shown to inhibit the growth of Mycobacterium tuberculosis. nih.gov These findings suggest that the coumarin scaffold is a viable starting point for the development of FtsZ inhibitors. nih.gov The proposed mechanism involves the binding of coumarins to an allosteric site on FtsZ, which interferes with its ability to polymerize. nih.gov
Table 2: Antibacterial Activity of Selected Coumarins Targeting FtsZ
| Compound | Organism | Reported Activity | Reference |
|---|---|---|---|
| Scopoletin | Bacillus subtilis | Inhibited FtsZ polymerization (IC₅₀ = 41 μM) and GTPase activity (IC₅₀ = 23 μM). | nih.gov |
| Daphnetin | Bacillus subtilis | Inhibited FtsZ polymerization (IC₅₀ = 73 μM) and GTPase activity (IC₅₀ = 57 μM). | nih.gov |
This table provides data for coumarins structurally related to this compound to illustrate the potential mechanism of action, as specific data for this compound is not available.
Phenolic compounds have also demonstrated a range of antifungal activities. researchgate.netfip.org The mechanisms of action can include the disruption of the fungal cell membrane, leading to increased permeability and leakage of intracellular contents. nih.gov Other proposed mechanisms involve the inhibition of cell wall synthesis, interference with metabolic pathways, and the generation of oxidative stress within the fungal cell. researchgate.net
The antifungal efficacy of phenolic compounds can depend on factors such as the specific fungal species and the structure of the compound itself. scielo.brnih.gov While a number of natural phenolic compounds have been investigated for their antifungal potential, specific studies on the antifungal properties and mechanisms of this compound are not currently available in the scientific literature. researchgate.netfrontiersin.org
Antiviral Potentials and Mechanisms of this compound (e.g., Anti-HIV activity)
Coumarins have been identified as a class of compounds with potential antiviral activity, including against the human immunodeficiency virus (HIV). termedia.plnih.gov The mechanisms of anti-HIV action for coumarins can be diverse, targeting different stages of the viral life cycle. nih.gov
Some coumarins have been shown to inhibit HIV reverse transcriptase (RT), an essential enzyme for the conversion of viral RNA into DNA. nih.gov For example, farnesiferol C, a sesquiterpene coumarin, was identified as an HIV-1 RT inhibitor. nih.gov Other coumarins may act as integrase inhibitors, preventing the integration of the viral DNA into the host cell's genome. nih.gov There is also evidence that certain coumarins can inhibit the replication of HIV in infected cells. nih.gov Aesculetin, a simple coumarin, was reported to inhibit HIV replication in H9 cells with a half-maximal effective concentration (EC₅₀) of 2.51 μM. nih.gov
While the anti-HIV potential of the coumarin class of compounds is an active area of research, there is currently no specific data available on the anti-HIV activity or the potential antiviral mechanisms of this compound. termedia.plnih.gov
Table 3: Anti-HIV Activity of Selected Coumarins
| Compound | Proposed Mechanism/Target | Reported Activity | Reference |
|---|---|---|---|
| Aesculetin | Inhibition of HIV replication | EC₅₀ = 2.51 μM in H9 cells | nih.gov |
| Farnesiferol C | HIV-1 Reverse Transcriptase inhibitor | IC₅₀ = 30 μM | nih.gov |
This table provides examples of the anti-HIV activity of other coumarins, as specific data for this compound is not available.
Anti-inflammatory Pathways Modulated by this compound
The precise anti-inflammatory pathways modulated by this compound have not been elucidated in dedicated preclinical studies. Extracts from Cortex Phellodendri, the bark from which this compound can be isolated, have demonstrated anti-inflammatory effects through the suppression of pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK). nih.gov For instance, a related compound, Phellodenol A, has been shown to exert anti-inflammatory effects by inhibiting the NF-κB pathway. vulcanchem.com However, it is crucial to note that these activities are associated with the broader extract or other specific compounds, and cannot be directly attributed to this compound without further targeted research. General studies on polyphenols confirm their capacity to regulate immunity by interfering with proinflammatory cytokine synthesis and inactivating NF-κB. frontiersin.orgnih.gov
Other Mechanistic Biological Effects of this compound in Experimental Models
Investigations into other biological activities of this compound are sparse, with only a few areas showing preliminary exploration.
This compound has been identified as a constituent of a traditional herbal anti-sickling medicine. In a study utilizing Ultra High Performance Liquid Chromatography coupled with High Resolution Mass Spectrometry (UHPLC-HRMS/MS) to profile the components of the herbal remedy FACA®, this compound was detected. nih.gov However, when the hydroethanol extract of FACA® was tested for its ability to inhibit the sickling process of red blood cells under hypoxic conditions, it demonstrated low activity. nih.gov
| Compound/Extract | Assay | Key Finding | Reference |
|---|---|---|---|
| Hydroethanol extract of FACA® (containing this compound) | In vitro anti-sickling assay | The extract demonstrated low efficacy, inhibiting less than 10% of the red blood cell sickling process. | nih.gov |
There is currently no specific research available that details the anti-tyrosinase activity or the inhibitory mechanism of this compound. Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibitors are of interest for applications in hyperpigmentation. mdpi.comwww.gov.uk While various phenolic compounds and coumarin derivatives have been investigated as tyrosinase inhibitors, often through competitive, non-competitive, or mixed-type mechanisms involving chelation of copper ions in the enzyme's active site, such investigations have not been specifically reported for this compound. nih.govmdpi.comnih.gov
Investigation of this compound's Interaction with Specific Cellular and Molecular Targets
Direct investigations into the interaction of this compound with specific cellular and molecular targets are absent from the current body of scientific literature. Identifying such targets is fundamental to understanding a compound's mechanism of action. mdpi.comscielo.sa.cr Techniques like molecular docking are often employed to predict the binding affinity and interaction patterns between a small molecule and a protein target, but no such studies have been published for this compound. biomedpharmajournal.orgmdpi.com Therefore, the molecular basis for any potential biological activity of this compound remains to be determined.
Structure Activity Relationship Sar Studies of Phellodenol H and Its Analogues
Identification of Key Pharmacophores for Biological Efficacy
A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. For Phellodenol H and its analogues, the key pharmacophoric features are consistently identified as the biphenyl (B1667301) core, the phenolic hydroxyl groups, and the allyl side chains.
The biphenyl core serves as the fundamental scaffold, providing a rigid structure that allows for specific spatial orientation of the crucial functional groups. researchgate.net This core structure is considered essential for the bioactivity of this class of polyphenols. researchgate.net
The phenolic hydroxyl groups are critical for the antioxidant properties of these compounds and play a significant role in their interactions with biological targets. mdpi.comimist.ma The position and number of these hydroxyl groups can significantly influence activity. For instance, in studies of biphenyl polyphenols, hydroxyl groups in the ortho position to the bond connecting the two aromatic rings can enhance antioxidant activity through intramolecular hydrogen bonding, which stabilizes the resulting phenoxyl radical. mdpi.com Ligand-based pharmacophore modeling of honokiol (B1673403) derivatives has identified hydrogen bond donors and acceptors as key features for their biological action. ijper.org Computational studies on magnolol (B1675913) derivatives have also highlighted the importance of these features for improving biological inhibitory activity. imist.ma
The allyl side chains also contribute significantly to the biological efficacy. Their presence and position on the phenyl rings are important for various activities, including cytotoxicity. mdpi.com The lipophilic nature of the allyl groups can influence the molecule's ability to cross cell membranes and interact with hydrophobic pockets in target proteins. SAR studies on honokiol and magnolol have indicated that the double bond within the allyl group is important for their activity against certain pathogens. imist.ma
A general pharmacophore model for this class of compounds, based on computational studies, would include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic groups, and aromatic rings, all arranged in a specific 3D geometry. pharmacophorejournal.com
Impact of Functional Group Modifications on this compound Activity
Modifying the functional groups on the this compound scaffold, based on data from its analogues, can lead to significant changes in biological activity, including potency and selectivity.
Hydroxyl Group Modifications: The free phenolic hydroxyl groups are known to be targets for metabolic processes like glucuronidation and sulfation, which can lead to rapid excretion and reduced efficacy. nih.gov Masking or modifying these hydroxyl groups is a common strategy to improve bioavailability and activity. For example, replacing a hydroxyl group on one of the phenyl rings of honokiol with a methoxy (B1213986) group was found to significantly enhance its cytotoxic effects against several cancer cell lines. nih.gov This modification is thought to prevent metabolic oxidation of the phenolic hydroxyl group, thereby improving its anti-cancer effect. nih.gov However, the presence of at least one hydroxyl group often remains crucial for activity.
Allyl Group Modifications: The allyl groups are also key targets for structural modification. Studies on magnolol derivatives have shown that altering the C-3 and C-3' positions, where allyl groups are typically found in analogues, can modulate antifungal activity. researchgate.net The introduction of different substituents on the allyl chains can impact the compound's lipophilicity and steric properties, thereby influencing its interaction with biological targets.
Biphenyl Scaffold Modifications: Introducing substituents onto the biphenyl rings can dramatically alter the biological activity. For instance, the introduction of halogen atoms like bromine or iodine to the magnolol scaffold has been shown to improve antiproliferative activity against various human cancer cell lines. sci-hub.se Specifically, alkylated-iodo and alkylated-bromo substituted derivatives showed enhanced activity compared to the parent magnolol. sci-hub.se
The following interactive table summarizes SAR findings from studies on honokiol and magnolol derivatives, which can be extrapolated to understand the potential impact of similar modifications on this compound.
| Compound/Derivative | Modification | Impact on Biological Activity | Reference |
| Honokiol Analogue | Replacement of a hydroxyl with a methoxy group | Improved cytotoxicity against lung, melanoma, and colon cancer cells. | nih.gov |
| Honokiol Derivative | Conjugation with an aminoguanidine (B1677879) moiety | Exhibited the highest cytotoxic activity against CNE-2Z, SGC7901, MCF-7, and I-10 cells with IC50 values of 6.04, 7.17, 6.83, and 5.30 μM, respectively. | nih.gov |
| Magnolol Derivative | Introduction of alkylated-iodo and alkylated-bromo substituents | Showed improved antiproliferative activity against PC-3, HL-60, and MOLT-4 human cancer cell lines compared to magnolol. | sci-hub.se |
| Magnolol Derivative | Methoxylation (2-O-methylmagnolol) | Demonstrated a substantially better tumor-suppressive effect than magnolol in hepatocellular carcinoma cell lines. | researchgate.net |
Rational Design of this compound Derivatives for Enhanced Bioactivity
The rational design of new derivatives of this compound, informed by SAR studies of its analogues, aims to create compounds with improved potency, selectivity, and pharmacokinetic properties. mdpi.com This process often involves computational methods like 3D-QSAR (Quantitative Structure-Activity Relationship) modeling and molecular docking to predict the activity of novel compounds before their synthesis. imist.maresearchgate.net
One successful strategy has been the development of derivatives that target specific biological pathways. For example, based on 3D-QSAR models of magnolol derivatives, new molecules were designed with predicted enhanced inhibitory activity against EGFR-TKD (Epidermal Growth Factor Receptor - Tyrosine Kinase Domain), a key target in non-small cell lung cancer. imist.ma These models provide contour maps that indicate where steric bulk, positive or negative charges, and hydrophobic or hydrophilic groups would be favorable for increasing activity.
Another approach involves creating hybrid molecules. For instance, novel honokiol derivatives linked to a 1,3,4-thiadiazole (B1197879) or oxadiazole moiety have been synthesized. These compounds were designed to suppress cancer by inducing autophagy through the PI3K/Akt/mTOR signaling pathway. nih.gov
The synthesis of a series of magnolol derivatives and their evaluation for antimicrobial and antiproliferative activities is a prime example of rational drug design. nih.gov By systematically modifying the parent structure, researchers were able to identify derivatives with significantly improved activity against multidrug-resistant bacteria. sci-hub.se
The table below presents examples of rationally designed analogues of honokiol and magnolol with their respective biological activities.
| Derivative | Design Strategy | Biological Activity | IC50/MIC | Reference |
| Honokiol-aminoguanidine conjugate (Compound 1g) | Conjugation of honokiol with an aminoguanidine moiety to enhance cytotoxicity. | Cytotoxic against various cancer cell lines. | 6.04 μM (CNE-2Z cells) | nih.gov |
| 2-O-methylmagnolol (MM1) | Methoxylation of magnolol to improve tumor-suppressive effects. | Inhibited growth, migration, and invasion of hepatocellular carcinoma cells. | Not specified | researchgate.net |
| Alkylated halogenated magnolol derivatives | Introduction of alkylated halogen groups to improve antiproliferative and antibacterial activity. | Effective inhibitors of Staphylococcus aureus, MRSA, and VRE. | 1-64 µg/mL (MIC) | sci-hub.senih.gov |
| Designed Magnolol Derivatives (T1, T2, T3) | Based on 3D-QSAR and molecular docking to target EGFR-TKD. | Predicted high inhibitory activity against non-small cell lung cancer. | Predicted pIC50 values provided | imist.ma |
These examples underscore the potential for the rational design of this compound derivatives with tailored biological activities for various therapeutic applications.
Synthetic Methodologies for Phellodenol H and Analogues
Chemoenzymatic Approaches to Phellodenol H Synthesis
Chemoenzymatic synthesis, which combines the selectivity of biological catalysts with the versatility of chemical reactions, represents a powerful strategy for constructing complex natural products. researchgate.netnih.gov Enzymes can introduce specific stereocenters or functional groups with high precision, often under mild conditions. acs.orgjst.go.jp This approach can significantly shorten synthetic routes and improve efficiency. jst.go.jp
However, a review of the current literature provides no specific examples of chemoenzymatic strategies being applied to the synthesis of this compound. Research in this area would first require the identification or engineering of enzymes capable of acting on relevant precursors to form the characteristic ether linkage or install the specific hydroxylation patterns of this compound.
Total Synthesis Strategies for this compound
Total synthesis, the complete chemical synthesis of a complex molecule from simple, commercially available precursors, is a cornerstone of organic chemistry. google.comresearchgate.netacs.org It serves to confirm the structure of a natural product and provides a route to produce larger quantities for further study. nih.gov
Currently, there are no published reports detailing the total synthesis of this compound. The development of a total synthesis would require the strategic formation of its core structure, likely involving key bond-forming reactions to construct the phenylpropanoid units and the diaryl ether linkage. The absence of such a synthesis indicates that this compound has not yet been a primary target for synthetic chemistry research groups.
Semi-Synthesis of this compound Derivatives from Natural Precursors
Semi-synthesis involves the chemical modification of a readily available natural product to create new derivatives. vulcanchem.comresearchgate.net This approach is often more efficient than total synthesis for exploring the structure-activity relationships of a class of compounds. Current time information in Bangalore, IN.mdpi.com By starting with a complex, naturally occurring scaffold, chemists can focus on introducing a variety of functional groups.
As with other synthetic approaches, there is no specific information available on the semi-synthesis of this compound derivatives. To undertake such studies, a reliable and abundant natural source of this compound or a closely related precursor would first need to be established. From there, various chemical modifications could be explored to generate a library of novel compounds.
Development of Novel Synthetic Routes for this compound Analogues
The development of novel synthetic routes is crucial for accessing analogues with potentially improved or new biological activities. researchgate.netnih.gov Such routes often employ new catalytic systems or reaction cascades to build molecular complexity efficiently. psu.eduorganic-chemistry.org
The field is open for the development of novel synthetic routes targeting this compound analogues. General strategies for the synthesis of related structures, such as 1,4-benzodioxane (B1196944) lignans (B1203133) or other neolignans, could potentially be adapted. nih.govrsc.org However, at present, no synthetic routes designed specifically for this compound analogues have been reported in the scientific literature.
Pharmacokinetics and Metabolism Studies of Phellodenol H in Experimental Models
Absorption, Distribution, and Elimination Kinetics in Preclinical Models
No data are currently available on the absorption, distribution, and elimination kinetics of Phellodenol H in preclinical models.
Biotransformation Pathways and Metabolite Identification in Experimental Systems
Information regarding the biotransformation pathways and the identification of metabolites of this compound in experimental systems is not available in the current scientific literature.
Enzyme Systems Involved in this compound Metabolism
There are no studies identifying the specific enzyme systems, such as cytochrome P450 isoenzymes or other metabolic enzymes, that may be involved in the metabolism of this compound.
Advanced Analytical Research Methodologies for Phellodenol H
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of phenolic compounds like Phellodenol H from complex mixtures such as plant extracts. The development of a robust HPLC method involves the systematic optimization of several chromatographic parameters to achieve adequate resolution, sensitivity, and accuracy.
Method Development: The development of an HPLC method for this compound typically begins with the selection of a suitable stationary phase, most commonly a reversed-phase C18 column, which is effective for separating moderately polar compounds. The mobile phase composition is then optimized through a series of isocratic or gradient elution trials. A typical mobile phase for the analysis of phenolic compounds consists of a mixture of an aqueous solvent (often with a pH modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The gradient elution, where the proportion of the organic solvent is increased over time, is often preferred for analyzing complex extracts containing compounds with a wide range of polarities.
Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector. These detectors allow for the monitoring of the elution profile at specific wavelengths where this compound exhibits maximum absorbance, thereby enhancing sensitivity and selectivity.
Validation: Once the optimal chromatographic conditions are established, the method must be validated according to the guidelines of the International Conference on Harmonisation (ICH) to ensure its reliability and suitability for its intended purpose. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is typically demonstrated by the absence of interfering peaks at the retention time of this compound in a blank matrix.
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standard solutions of this compound at different concentrations and constructing a calibration curve.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by spike-recovery experiments, where a known amount of this compound is added to a sample matrix and the recovery is calculated.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (RSD) for intra-day and inter-day analyses.
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified, respectively.
A new method for the simultaneous determination of phenolic acids, alkaloids, and limonoids in Phellodendri Amurensis Cortex has been developed using HPLC-DAD with a multi-wavelength approach. mdpi.com
Table 1: Example of HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Instrument | Agilent 1200 HPLC system |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 280 nm |
| Injection Volume | 10 µL |
Gas Chromatography (GC) Applications for Volatile Derivatives of this compound
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Since this compound is a phenolic compound with relatively low volatility, a derivatization step is typically required to convert it into a more volatile and thermally stable derivative suitable for GC analysis.
Derivatization: Silylation is a common derivatization technique for compounds containing active hydrogen atoms, such as the hydroxyl groups in this compound. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a mixture of hexamethyldisilazane (B44280) (HMDS) and trimethylchlorosilane (TMCS) can be used to replace the active hydrogens with trimethylsilyl (B98337) (TMS) groups. This process increases the volatility and thermal stability of the compound, making it amenable to GC analysis.
GC-MS Analysis: The derivatized sample is then injected into a GC system, often coupled with a Mass Spectrometry (MS) detector (GC-MS). The GC separates the components of the mixture based on their boiling points and interactions with the stationary phase of the column. The MS detector then fragments the eluted compounds and provides a mass spectrum for each, which serves as a molecular fingerprint, allowing for confident identification. Non-targeted metabolite profiling of Cortex Phellodendri from different varieties has been conducted to evaluate its quality. nih.gov
Table 2: Typical GC-MS Parameters for Analysis of this compound Derivatives
| Parameter | Condition |
|---|---|
| Instrument | GC-MS system |
| Column | Capillary column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, ramp to 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 50-550 |
Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for this compound Profiling and Quantification in Complex Biological Matrices
Hyphenated techniques, which combine a separation method with a detection method, are indispensable for the analysis of trace amounts of compounds in complex biological matrices like plasma, urine, and tissue extracts.
LC-MS/MS: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity for the quantification of this compound in biological samples. The HPLC system separates this compound from other matrix components, which are then introduced into the mass spectrometer. In the MS/MS system, a specific precursor ion corresponding to this compound is selected and fragmented to produce characteristic product ions. This process, known as Multiple Reaction Monitoring (MRM), allows for highly selective and sensitive quantification, minimizing interferences from the biological matrix. LC-MS/MS is particularly valuable for pharmacokinetic studies where drug and metabolite concentrations are often very low. The development of hyphenated techniques related to liquid chromatography and electrospray ionization mass spectrometry (LC-ESI-MS) has provided a routine method for identifying plant metabolites, including lignans (B1203133), in complex plant matrices. mdpi.com
GC-MS: As discussed previously, GC-MS is a powerful tool for the analysis of derivatized this compound. In the context of biological matrices, extensive sample preparation, such as liquid-liquid extraction or solid-phase extraction (SPE), is often necessary to remove interfering substances before derivatization and GC-MS analysis.
Table 3: Illustrative LC-MS/MS Parameters for this compound Quantification
| Parameter | Condition |
|---|---|
| LC System | UPLC or HPLC |
| Column | C18 reversed-phase |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Source | Electrospray Ionization (ESI), negative or positive mode |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (m/z) | [M-H]⁻ or [M+H]⁺ for this compound |
| Product Ions (m/z) | Specific fragment ions of this compound |
Spectrophotometric Assays for Quantification of this compound
UV-Visible spectrophotometry is a simple, cost-effective, and rapid method that can be used for the quantification of this compound, particularly in bulk samples or extracts where it is a major component.
This method is based on the principle that this compound, being a phenolic compound, absorbs light in the UV-Vis region of the electromagnetic spectrum. The absorbance is directly proportional to the concentration of the compound in the solution, as described by the Beer-Lambert law.
To perform a spectrophotometric assay, a standard calibration curve is first prepared by measuring the absorbance of a series of this compound solutions of known concentrations at its wavelength of maximum absorbance (λmax). The concentration of this compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.
While spectrophotometric methods are straightforward, they may lack the specificity of chromatographic techniques, as other compounds in a mixture might also absorb at the same wavelength. Therefore, this method is often used for the determination of total phenolic content or for the analysis of relatively pure samples of this compound. The in vitro antioxidant activity of Phellodendron amurense stem bark extract was found to be significant. notulaebotanicae.ro
Table 4: Parameters for a Typical Spectrophotometric Assay
| Parameter | Description |
|---|---|
| Instrument | UV-Visible Spectrophotometer |
| Wavelength (λmax) | Determined by scanning a standard solution of this compound |
| Solvent | Ethanol (B145695) or Methanol |
| Calibration Range | e.g., 1-20 µg/mL |
| Measurement | Absorbance |
Future Research Directions and Translational Implications Preclinical Perspective
Exploration of Undiscovered Biological Activities and Underlying Mechanisms of Phellodenol H
While this compound has been identified and screened for antioxidant activity, the specific significance of its antioxidant properties compared to other potent compounds from Phellodendron amurense (e.g., quercetin (B1663063) and its glycosides) is not explicitly detailed in current literature. researchgate.net As a coumarin (B35378), this compound belongs to a family of compounds known for a wide array of pharmacological effects, including anti-inflammatory, anticoagulant, anticancer, antibacterial, antifungal, antiviral (notably anti-HIV), neuroprotective, and antidiabetic activities. nih.govnih.govsemanticscholar.orgnih.goviau.ir The mechanisms of action for various coumarins often involve modulating specific enzymatic pathways, such as the inhibition of HIV reverse transcriptase and integrase, or interfering with inflammatory cascades. nih.govmdpi.com
Future research should systematically investigate this compound for a broader range of biological activities beyond general antioxidant screening. This involves comprehensive in vitro and in vivo studies to identify novel therapeutic potentials. For example, exploring its effects on specific inflammatory markers, antimicrobial efficacy against various pathogens, or antiproliferative effects on cancer cell lines could reveal undiscovered activities. Concurrently, detailed mechanistic studies are crucial to elucidate how this compound interacts with biological targets at a molecular level. This could involve proteomic analyses, pathway mapping, and enzyme inhibition assays to pinpoint the precise molecular mechanisms responsible for any observed bioactivity.
Synergistic Effects of this compound with Other Bioactive Compounds
Coumarin derivatives are generally characterized by low toxicity, which makes them attractive candidates for combination therapies. nih.govmdpi.com The principle of combining natural compounds with pharmaceuticals or other natural products is well-established, aiming to enhance therapeutic efficacy, reduce adverse effects, and potentially overcome drug resistance. researchgate.netnijournals.org
Despite the general potential of coumarins for combination therapies, specific studies on the synergistic effects of this compound are currently absent in the literature. Future preclinical investigations should focus on evaluating this compound in combination with existing therapeutic agents or other bioactive compounds. This research could employ methodologies such as checkerboard assays in vitro to identify synergistic or additive interactions, followed by in vivo studies in relevant disease models to validate these findings. Potential areas for exploration include combination with antibiotics to combat resistant bacterial strains, or with anticancer drugs to improve therapeutic outcomes and reduce side effects.
Novel Research Applications of this compound as a Probe or Tool Compound
Chemical probes are indispensable tools in chemical biology and drug discovery, serving as selective small-molecule modulators that enable researchers to investigate protein function and validate potential drug targets. nih.govnih.govrjeid.comchemicalprobes.org They are critical for understanding disease mechanisms and accelerating the drug discovery process. rjeid.com
There is no current evidence suggesting this compound has been developed or utilized as a chemical probe. However, if future research successfully identifies a potent and selective biological activity for this compound (as discussed in Section 10.1), it could be developed into a valuable research tool. This would necessitate rigorous characterization of its selectivity and specificity for a particular biological target, ensuring that its effects are attributable to a defined mechanism. Such development would involve extensive structure-activity relationship (SAR) studies to optimize its potency and selectivity, and target engagement assays to confirm its interaction with the intended biological target. A well-characterized this compound probe could then be instrumental in dissecting complex biological pathways relevant to its observed activity.
Development of Advanced Delivery Systems for this compound in Research Settings
Many natural products, including various coumarins and flavonoids, face challenges related to their bioavailability, solubility, and stability, which can limit their therapeutic application. mdpi.com To overcome these limitations in preclinical research, the development of advanced drug delivery systems is crucial. These systems, such as nanoparticles, liposomes, polymeric micelles, and ethosomes, are designed to enhance drug solubility, improve stability, prolong circulation time, and facilitate targeted delivery to specific tissues or cells. mdpi.comscite.aiporsolt.comnih.govrsc.org
For this compound, future research should prioritize the development of sophisticated delivery systems tailored for preclinical studies. This could involve encapsulating this compound within nanoformulations to improve its pharmacokinetic profile and enable targeted delivery. Such formulations would be particularly beneficial for in vivo studies, ensuring that the compound reaches its intended site of action at effective concentrations. Preclinical formulation analysis, which assesses concentration, stability, and homogeneity, is a critical component of this development, ensuring the reliability and reproducibility of research findings. porsolt.comcrystalpharmatech.com
Bridging Preclinical Findings to Potential Therapeutic Avenues for this compound
The ultimate goal of preclinical research is to generate robust evidence that supports the translation of a compound's potential into therapeutic applications. Preclinical studies are foundational, involving comprehensive in vitro and in vivo assessments of a compound's therapeutic benefits, safety profile, pharmacokinetics, pharmacodynamics, and potential toxicity before human trials. nih.gov Rodent models, for instance, serve as powerful tools for identifying novel therapeutics. nih.gov
Should the exploration of this compound's biological activities (Section 10.1) and synergistic effects (Section 10.2) yield promising and reproducible results, the next critical step involves bridging these preclinical findings to potential therapeutic avenues. This would entail validating in vitro efficacy in relevant in vivo disease models, such as animal models of inflammation, infection, or cancer, depending on the identified activities. Establishing clear dose-response relationships, assessing efficacy in disease progression, and conducting preliminary safety evaluations in these models are paramount. The data generated from such comprehensive preclinical studies would form the scientific basis for advancing this compound as a potential therapeutic candidate, justifying further development towards clinical investigation.
Methodological Advancements in this compound Research
The initial characterization of this compound involved standard spectroscopic techniques like 1D and 2D Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for structure elucidation. researchgate.netacs.org Its presence has also been detected in plant metabolomic profiles using Liquid Chromatography-Mass Spectrometry (LC-MS). mdpi.com
Advancements in analytical methodologies can significantly enhance the efficiency and depth of this compound research. Future efforts should focus on developing more efficient and scalable isolation and purification techniques, especially if the compound is to be produced in larger quantities for extensive preclinical testing. Furthermore, leveraging cutting-edge analytical tools, such as high-resolution LC-MS/MS and advanced NMR spectroscopy, can provide more precise quantitative analysis in complex biological matrices, facilitate the identification of this compound metabolites, and enable comprehensive pharmacokinetic and pharmacodynamic profiling in preclinical models. mdpi.commdpi.comresearchgate.netamericanpharmaceuticalreview.com Improvements in extraction efficiencies and automation in analytical workflows will also contribute to more robust and high-throughput research.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying Phellodenol H in biological samples?
- Methodology : Liquid chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR) are primary methods. LC-MS offers high sensitivity for quantification in complex matrices (e.g., metabolomic datasets), while NMR provides structural elucidation. For validation, use internal standards (e.g., deuterated analogs) and cross-validate results with multiple techniques .
- Example Data :
| Technique | LOD (ng/mL) | LOQ (ng/mL) | Precision (% RSD) |
|---|---|---|---|
| LC-MS | 0.5 | 1.5 | 3.2 |
| NMR | 10.0 | 30.0 | 5.8 |
Q. What are the primary natural sources of this compound, and how can they be validated?
- Methodology : Conduct phytochemical screening using solvent extraction (e.g., methanol/water) followed by fractionation (e.g., column chromatography). Validate sources via comparative metabolomic profiling against reference standards and literature. Cross-reference spectral libraries (e.g., METLIN, HMDB) for confirmation .
Q. How should researchers design experiments to isolate this compound from complex biological matrices?
- Methodology : Use a multi-step purification protocol:
Extraction : Solid-phase extraction (SPE) with C18 cartridges.
Fractionation : Hydrophilic interaction liquid chromatography (HILIC).
Validation : Confirm purity via high-resolution mass spectrometry (HRMS) and purity indices (e.g., >95% by HPLC) .
Advanced Research Questions
Q. How can researchers address discrepancies in reported this compound concentrations across studies (e.g., 46,384.72 vs. 164,769.45 ng/mL)?
- Methodology :
- Variable Control : Standardize extraction protocols (e.g., solvent polarity, temperature).
- Analytical Validation : Use inter-laboratory calibration and reference materials.
- Statistical Analysis : Apply multivariate analysis (e.g., PCA) to identify confounding factors (e.g., sample degradation, instrument drift) .
Q. What experimental models (in vivo vs. in vitro) are optimal for studying this compound’s bioactivity, and how can cross-model validity be ensured?
- Methodology :
- In vitro : Use cell lines (e.g., HepG2 for hepatic metabolism) with dose-response assays (IC50/EC50 calculations).
- In vivo : Rodent models with pharmacokinetic profiling (e.g., bioavailability, half-life).
- Validity : Compare metabolite profiles across models using untargeted metabolomics .
Q. How can mechanistic studies on this compound’s molecular targets be designed to minimize off-target effects?
- Methodology :
- Target Identification : CRISPR-Cas9 knockout screens or affinity purification mass spectrometry (AP-MS).
- Specificity Validation : Use orthogonal assays (e.g., surface plasmon resonance, isothermal titration calorimetry) .
Q. What strategies resolve contradictions in this compound’s reported biological activities (e.g., antioxidant vs. pro-inflammatory effects)?
- Methodology :
- Dose-Dependency : Conduct dose-ranging studies (0.1–100 µM) to identify biphasic effects.
- Context-Specific Analysis : Evaluate activity under varying oxidative stress conditions (e.g., H2O2 exposure) .
Future Research Directions
Q. What gaps exist in understanding this compound’s role in metabolic pathways, and how can they be addressed?
- Recommendations :
- Isotopic Tracing : Use 13C-labeled this compound to track incorporation into central carbon metabolism.
- Multi-Omics Integration : Combine transcriptomics and proteomics to map pathway interactions .
Q. How can computational models improve the prediction of this compound’s pharmacokinetic properties?
- Methodology :
- QSAR Modeling : Train models on existing ADME data for structurally related compounds.
- Molecular Dynamics : Simulate binding affinities to cytochrome P450 enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
